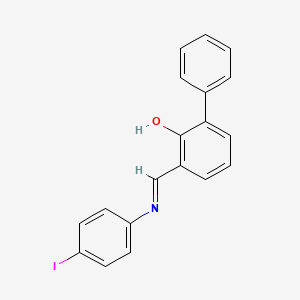

N-(3-Phenylsalicylidene)-4-iodoaniline

Overview

Description

N-(3-Phenylsalicylidene)-4-iodoaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is synthesized by the condensation of 3-phenylsalicylaldehyde and 4-iodoaniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenylsalicylidene)-4-iodoaniline typically involves the following steps:

Condensation Reaction: The primary method for synthesizing this compound is through a condensation reaction between 3-phenylsalicylaldehyde and 4-iodoaniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization.

Reaction Conditions: The reaction is typically performed at elevated temperatures (around 80-100°C) to ensure complete condensation. The use of a catalyst, such as acetic acid, can enhance the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylsalicylidene)-4-iodoaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

Substitution: The iodine atom in the compound can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amine and aldehyde.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(3-Phenylsalicylidene)-4-iodoaniline has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology: The compound has been studied for its antimicrobial and anticancer activities. It can interact with biological macromolecules, potentially inhibiting the growth of pathogens or cancer cells.

Materials Science: It is used in the synthesis of organic materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(3-Phenylsalicylidene)-4-iodoaniline depends on its application:

Antimicrobial Activity: The compound can interact with microbial cell membranes or enzymes, disrupting their function and leading to cell death.

Anticancer Activity: It can induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways and proteins involved in cell survival and proliferation.

Catalysis: As a ligand, it can coordinate with metal ions to form complexes that catalyze various chemical reactions by providing an active site for substrate binding and transformation.

Comparison with Similar Compounds

N-(3-Phenylsalicylidene)-4-iodoaniline can be compared with other Schiff bases and halogenated aromatic compounds:

Similar Compounds:

Uniqueness: The presence of the iodine atom in this compound makes it particularly suitable for certain substitution reactions, such as Suzuki-Miyaura coupling, which may not be as efficient with other halogens. Additionally, the phenyl group enhances its ability to interact with biological targets and metal ions in coordination chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-Phenylsalicylidene)-4-iodoaniline?

Methodological Answer: The compound is synthesized via a Schiff base condensation reaction between 4-iodoaniline and 3-phenylsalicylaldehyde. A typical protocol involves refluxing equimolar amounts of the aldehyde and amine in ethanol for 4–6 hours. Post-reaction, the mixture is cooled to crystallize the product, followed by purification via recrystallization using ethanol or methanol. Characterization via FT-IR (to confirm the C=N bond at ~1600 cm⁻¹) and ¹H/¹³C NMR (to verify aromatic proton environments) is critical .

Q. How can researchers confirm the formation of the Schiff base linkage in this compound?

Methodological Answer: Key techniques include:

- FT-IR Spectroscopy : A strong absorption band at ~1600–1620 cm⁻¹ confirms the azomethine (C=N) stretch.

- ¹H NMR : Disappearance of the aldehyde proton signal (from 3-phenylsalicylaldehyde) and appearance of a new singlet for the imine proton.

- Elemental Analysis : Matches calculated values for C, H, N, and I to validate stoichiometry .

Q. What solvents and conditions are suitable for recrystallizing this compound?

Methodological Answer: Ethanol is preferred due to its moderate polarity and ability to dissolve both reactants and products. Post-synthesis, slow cooling of the hot ethanolic solution yields high-purity crystals. For larger-scale purification, column chromatography with silica gel and a hexane/ethyl acetate gradient (3:1 to 1:1) can be employed .

Advanced Research Questions

Q. How do metal coordination properties of this compound influence its application in catalysis or materials science?

Methodological Answer: The compound acts as a tridentate ligand, coordinating through the imine nitrogen, phenolic oxygen, and iodide. For catalytic applications (e.g., hydrogenation or cross-coupling):

- Metal Selection : Transition metals like Cu(II) or Ru(II) enhance stability and activity. For example, Cu(II) complexes exhibit third-order nonlinear optical (NLO) properties due to extended π-conjugation .

- Characterization : X-ray crystallography reveals bond lengths (e.g., Cu–N ≈ 1.95 Å, Cu–O ≈ 1.90 Å) and distortion angles, critical for tuning electronic properties .

Q. What strategies mitigate hydrodehalogenation side reactions during catalytic applications of this compound?

Methodological Answer:

- Catalyst Optimization : Use Ru-based catalysts (e.g., Ru-Me/Al₂O₃) over Pt to minimize iodide loss. Bimetallic Ru-Fe systems further reduce deactivation .

- Process Control : In continuous flow systems, restrict contact time to <5 minutes to limit over-hydrogenation to aniline derivatives .

Q. How can spectroscopic data resolve contradictions in reported crystal structures of related Schiff base complexes?

Methodological Answer: Discrepancies in bond angles or packing motifs (e.g., I···O interactions vs. π-stacking) are resolved via:

- Single-Crystal XRD : Compare metrics like dihedral angles between aromatic rings (e.g., 5–15° for planar vs. non-planar conformers).

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with crystallographic data to identify polymorphic variations .

Q. What advanced techniques validate the electronic properties of this compound for optoelectronic applications?

Methodological Answer:

- UV-Vis-NIR Spectroscopy : Monitor charge-transfer transitions (e.g., ligand-to-metal at 450–600 nm).

- Cyclic Voltammetry : Identify redox peaks (e.g., Cu²⁺/Cu⁺ at ~0.3 V vs. Ag/AgCl) to assess electron-transfer efficiency.

- Z-Scan Measurements : Quantify nonlinear absorption coefficients (β ≈ 10⁻¹⁰ m/W) for NLO applications .

Q. Data Contradiction and Resolution

Q. Why do reported yields of this compound vary across studies?

Methodological Answer: Discrepancies arise from:

- Reagent Purity : Use 4-iodoaniline with ≥98% purity (validated by HPLC) to avoid competing side reactions.

- Catalyst Activity : Ru/Al₂O₃ achieves >80% yield in hydrogenation, while Pt/polystyrene yields ~60% due to lower surface area .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate imine hydrolysis, reducing yields compared to ethanol .

Properties

IUPAC Name |

2-[(4-iodophenyl)iminomethyl]-6-phenylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14INO/c20-16-9-11-17(12-10-16)21-13-15-7-4-8-18(19(15)22)14-5-2-1-3-6-14/h1-13,22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBSOSAAODSFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2O)C=NC3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.